Superior Anti-ZIKV Activity: Pyridostatin Demonstrates 2.9-Fold Lower EC50 Than 360A and 7.1-Fold Lower EC50 Than BRACO-19 in Viral Replication Assays
In a direct comparative study evaluating five classical G-quadruplex binders (Berberine, Braco-19, NiL, 360A, and PDS) against Zika virus, pyridostatin (PDS) demonstrated the highest anti-ZIKV activity with an EC50 of 4.2 ± 0.4 μM [1]. This represents a 2.9-fold improvement over 360A (EC50 = 12.1 ± 1.0 μM) and a 7.1-fold improvement over BRACO-19 (EC50 = 30.0 ± 2.5 μM). PDS also outperformed the positive control ribavirin. The study further demonstrated that PDS exerts antiviral activity at the post-entry process of the ZIKV replication cycle and reduces the catalytic activity of ZIKV NS2B-NS3 protease, confirming a multi-target mechanism [1].
| Evidence Dimension | Anti-Zika virus activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 4.2 ± 0.4 μM |
| Comparator Or Baseline | 360A: EC50 = 12.1 ± 1.0 μM; BRACO-19: EC50 = 30.0 ± 2.5 μM; Ribavirin (positive control): higher EC50 |
| Quantified Difference | PDS EC50 is 2.9-fold lower than 360A; 7.1-fold lower than BRACO-19 |
| Conditions | ZIKV-infected Vero cells; time-of-addition assay; NS2B-NS3 protease activity assay |
Why This Matters
For researchers screening G4 ligands as antiviral candidates, this head-to-head comparison provides quantitative justification for selecting pyridostatin over 360A or BRACO-19 when targeting RNA G-quadruplexes in flaviviruses.
- [1] Zou M, Li JY, Zhang MJ, et al. G-quadruplex binder pyridostatin as an effective multi-target ZIKV inhibitor. Int J Biol Macromol. 2021;190:178-188. doi:10.1016/j.ijbiomac.2021.08.207 View Source
